4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide
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Overview
Description
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with ethylating agents under controlled conditions. One common method involves the alkylation of 2,3-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylthiazole: Lacks the ethyl group at the 4-position.
4-Methyl-2,3-dimethylthiazole: Similar structure but with a methyl group instead of an ethyl group at the 4-position.
4-Ethylthiazole: Lacks the additional methyl groups at the 2 and 3 positions
Uniqueness
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thiazole ring can enhance its interactions with biological targets and improve its solubility in various solvents .
Properties
CAS No. |
62643-17-8 |
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Molecular Formula |
C7H12INS |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C7H12NS.HI/c1-4-7-5-9-6(2)8(7)3;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JMHSTIRIRCZUIF-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CSC(=[N+]1C)C.[I-] |
Origin of Product |
United States |
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